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2-Methyl-2-(naphthalen-1-yl)-1,3-dioxepane

Cat. No.: B12606438
CAS No.: 918525-11-8
M. Wt: 242.31 g/mol
InChI Key: WYDLGSXLKUUKLP-UHFFFAOYSA-N
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Description

Significance of Cyclic Acetals and Ketals in Chemical Synthesis

Cyclic acetals and ketals are crucial functional groups in the field of organic synthesis, primarily serving as protecting groups for carbonyl compounds (aldehydes and ketones). researchgate.netijsdr.org A ketal, such as the one present in 2-Methyl-2-(naphthalen-1-yl)-1,3-dioxepane, is formed when a ketone reacts with an alcohol or a diol in the presence of an acid catalyst. wikipedia.org The use of a diol, such as 1,4-butanediol (B3395766) to form the seven-membered dioxepane ring, is entropically favored over using two separate alcohol molecules. wikipedia.org

The primary value of these groups lies in their stability. They are inert to a wide range of conditions, including basic, reductive, and oxidative environments, as well as to many organometallic reagents. thieme-connect.de This stability allows chemists to perform reactions on other parts of a complex molecule without affecting the carbonyl group. Subsequently, the carbonyl function can be easily restored through acid-catalyzed hydrolysis. masterorganicchemistry.com This strategy of protection and deprotection is a cornerstone of multi-step organic synthesis, enabling the construction of complex, biologically active molecules. researchgate.netijsdr.org

Beyond their role as protecting groups, cyclic acetals and ketals are valuable synthetic intermediates for creating other functional groups, such as ethers and esters, and for participating in carbon-carbon bond-forming reactions. ijsdr.org

Table 1: General Characteristics of Cyclic Ketal Formation and Cleavage

Feature Formation (Ketalization) Cleavage (Hydrolysis)
Reagents Ketone, Diol Acetal (B89532)/Ketal, Water
Catalyst Acid (Brønsted or Lewis) thieme-connect.deacs.org Aqueous Acid masterorganicchemistry.com
Conditions Removal of water (e.g., Dean-Stark apparatus) wikipedia.orgacs.org Presence of excess water
Mechanism Acid catalysis, formation of a carbocation intermediate. researchgate.net Reversible process, driven by Le Chatelier's principle. acs.org

Role of Naphthalene (B1677914) Substructures in Advanced Organic Chemistry

Naphthalene is the simplest polycyclic aromatic hydrocarbon (PAH), consisting of two fused benzene (B151609) rings. numberanalytics.comvedantu.com This structure makes it a fundamental building block in organic chemistry, and its study provides insight into the properties of more complex aromatic systems. vedantu.comstudysmarter.co.uk The naphthalene moiety is a key component in the synthesis of a vast array of industrial and pharmaceutical chemicals. numberanalytics.comnumberanalytics.com

Derivatives of naphthalene are used extensively in various industries. They serve as intermediates for manufacturing dyes, pigments, plastics, and polymers like polyesters. numberanalytics.com In medicinal chemistry, the naphthalene scaffold is found in numerous drugs, including analgesics and anti-inflammatory agents. numberanalytics.com For instance, 2-methylnaphthalene (B46627) is a valuable intermediate for producing dyes and medicines. google.com

The reactivity of naphthalene is a subject of significant interest. As an aromatic compound, it is relatively stable but undergoes electrophilic substitution reactions more readily than benzene. vedantu.com This enhanced reactivity allows for the selective introduction of functional groups, making it a versatile platform for constructing complex molecular architectures. numberanalytics.com

Table 2: Selected Properties of Naphthalene

Property Value
Chemical Formula C₁₀H₈ numberanalytics.com
Molar Mass 128.17 g/mol
Appearance White, crystalline solid numberanalytics.com
Solubility Insoluble in water, soluble in organic solvents like ethanol (B145695) and benzene. numberanalytics.com
Reactivity Undergoes electrophilic substitution, oxidation, and reduction reactions. numberanalytics.com

Historical Context and Evolution of 1,3-Dioxepane (B1593757) Ring Chemistry

The chemistry of cyclic acetals is historically rooted in carbohydrate chemistry, where the formation of a 1,3-dioxane (B1201747) (a six-membered ring) was first used to protect the 4- and 6-hydroxy groups of pyranose sugars. thieme-connect.de This foundational work established cyclic acetals as a standard tool for protecting 1,2- and 1,3-diols. thieme-connect.de

The 1,3-dioxepane ring is a seven-membered analogue of the more common 1,3-dioxolane (B20135) (five-membered) and 1,3-dioxane (six-membered) rings. Like its smaller counterparts, the 1,3-dioxepane structure is primarily formed to protect a carbonyl group (using a 1,4-diol) or a 1,4-diol itself (using an aldehyde or ketone). thieme-connect.de While 1,3-dioxanes are known to be thermodynamically more stable than 1,3-dioxolanes in acidic conditions, the properties of the seven-membered 1,3-dioxepane ring are influenced by its increased conformational flexibility. researchgate.net

In modern chemistry, the applications of this ring system have evolved. For example, functionalized derivatives like 2-methylene-1,3-dioxepane (B1205776) are used as monomers in radical ring-opening polymerizations. rsc.org This process creates biodegradable polyesters, where the ester linkages embedded in the polymer backbone can be hydrolyzed, offering a pathway to environmentally friendly materials. rsc.org This represents a significant evolution from the ring's traditional use as a simple protecting group to a functional component in advanced polymer science.

Table 3: Comparison of Common Cyclic Acetals/Ketals

Ring System Ring Size Diol Precursor Key Features
1,3-Dioxolane 5-membered 1,2-diol Commonly used, kinetically favored formation.
1,3-Dioxane 6-membered 1,3-diol Thermodynamically more stable than dioxolanes; adopts a chair conformation. researchgate.netthieme-connect.de
1,3-Dioxepane 7-membered 1,4-diol More flexible ring system; used in biodegradable polymer synthesis. rsc.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O2 B12606438 2-Methyl-2-(naphthalen-1-yl)-1,3-dioxepane CAS No. 918525-11-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918525-11-8

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

2-methyl-2-naphthalen-1-yl-1,3-dioxepane

InChI

InChI=1S/C16H18O2/c1-16(17-11-4-5-12-18-16)15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10H,4-5,11-12H2,1H3

InChI Key

WYDLGSXLKUUKLP-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCCCO1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 2 Naphthalen 1 Yl 1,3 Dioxepane

Formation of the 1,3-Dioxepane (B1593757) Ring System

The foundational method for synthesizing 2-Methyl-2-(naphthalen-1-yl)-1,3-dioxepane is the acid-catalyzed condensation of 1-acetylnaphthalene with 1,4-butanediol (B3395766). This reaction, a form of ketalization, involves the nucleophilic attack of the hydroxyl groups of the diol on the carbonyl carbon of the ketone. wikipedia.org The formation of the seven-membered 1,3-dioxepane ring is a reversible process where one molecule of the ketone reacts with one molecule of the diol to produce the cyclic ketal and one molecule of water. wikipedia.org To favor the formation of the product, the equilibrium must be shifted to the right, typically by removing the water as it is formed. wikipedia.orgjove.com

Acid-Catalyzed Condensation Routes to 1,3-Dioxepanes

Acid catalysis is essential for the formation of 1,3-dioxepanes from ketones and diols. The catalyst protonates the carbonyl oxygen of the ketone, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol groups of 1,4-butanediol. wikipedia.org The reaction proceeds through a hemiacetal intermediate, which then undergoes further acid-catalyzed dehydration and cyclization to form the stable 1,3-dioxepane ring. wikipedia.org Both homogeneous and heterogeneous acid catalysts can be employed for this transformation. rsc.org

In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically dissolved in the reaction solvent. researchgate.net This method ensures excellent contact between the catalyst and the reactants, often leading to high reaction rates. Common homogeneous catalysts for ketalization include Brønsted acids such as p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). tandfonline.comthieme-connect.de Lewis acids can also be utilized. The primary drawback of this method is the need for a neutralization step and subsequent purification to remove the acid from the product mixture.

Table 1: Common Homogeneous Catalysts for 1,3-Dioxepane Formation

Catalyst Type Example Catalyst Key Characteristics
Brønsted Acid p-Toluenesulfonic acid (p-TsOH) Solid, easy to handle, effective in catalytic amounts. tandfonline.com
Brønsted Acid Sulfuric Acid (H₂SO₄) Strong acid, highly effective but can cause side reactions.

Heterogeneous catalysis involves the use of a catalyst that is in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. rsc.org This approach offers significant advantages, most notably the ease of catalyst separation from the reaction mixture through simple filtration, which simplifies product purification and allows for catalyst recycling. rsc.org Examples of heterogeneous catalysts applicable to ketal formation include acidic ion-exchange resins (e.g., Amberlyst), zeolites, and other solid acids like silica-alumina. researchgate.netmdpi.com Some molecular sieves can also possess dual functionality, acting as both a water adsorbent and an acid catalyst. researchgate.net

Table 2: Examples of Heterogeneous Catalysts

Catalyst Type Example Description
Acidic Resin Amberlyst Sulfonated polystyrene resins that act as solid Brønsted acid catalysts.
Zeolites Y-type Zeolites, Mordenite Crystalline aluminosilicates with acidic sites that can catalyze the reaction. researchgate.netgoogle.com

Optimization of Reaction Conditions and Water Removal Techniques

A critical factor in the synthesis of this compound is driving the reaction equilibrium toward product formation. According to Le Chatelier's principle, removing one of the products—in this case, water—will shift the equilibrium to favor the formation of the 1,3-dioxepane. jove.comjove.com Several techniques have been developed to efficiently remove water from the reaction mixture.

Azeotropic distillation is a widely used and effective method for removing water during ketalization reactions. chemistry-online.com This technique employs a piece of glassware known as a Dean-Stark apparatus. jove.comwikipedia.org The reaction is conducted in a solvent that forms a minimum-boiling azeotrope with water, such as toluene (B28343) or benzene (B151609). jove.comchemistry-online.com

The process works as follows:

The solvent, reactants (1-acetylnaphthalene and 1,4-butanediol), and acid catalyst are heated to reflux.

The vapor, consisting of the solvent-water azeotrope, travels into the condenser.

The vapor condenses and drips into the graduated collection tube of the Dean-Stark trap.

In the trap, the immiscible water, being denser than the organic solvent, separates and collects at the bottom.

The less dense organic solvent overflows from the side arm of the trap and returns to the reaction flask, allowing the continuous removal of water. wikipedia.org

This constant removal of water effectively drives the reaction to completion, leading to high yields of the desired 1,3-dioxepane. jove.com

An alternative or complementary method for water removal is the use of drying agents, most commonly molecular sieves. wikipedia.orgsigmaaldrich.com Molecular sieves are crystalline aluminosilicates with a uniform pore size that can selectively adsorb small molecules like water while excluding the larger reactant and product molecules. sigmaaldrich.com

For ketalization reactions, 3Å or 4Å molecular sieves are typically used. sigmaaldrich.com They can be employed in several ways:

Direct Addition: Activated molecular sieves can be added directly to the reaction mixture. They trap water as it is formed, shifting the equilibrium. researchgate.net

Soxhlet Extraction: The sieves can be placed in a Soxhlet extractor, where the condensed solvent continuously cycles through the desiccant, effectively drying the reaction solvent as it returns to the flask. tandfonline.com

Modified Apparatus: A modified setup involves placing molecular sieves in an addition funnel mounted between the reaction flask and the reflux condenser, preventing direct contact between the sieves and the acidic reaction mixture, which can sometimes be counterproductive. caltech.edu

The use of molecular sieves is particularly useful for small-scale reactions or when the reaction temperature is not high enough for efficient azeotropic distillation. researchgate.netcaltech.edu

Table 3: Mentioned Chemical Compounds

Compound Name Role/Type
This compound Target Product
1-Acetylnaphthalene Starting Material (Ketone)
1,4-Butanediol Starting Material (Diol)
p-Toluenesulfonic acid (p-TsOH) Homogeneous Catalyst
Sulfuric Acid (H₂SO₄) Homogeneous Catalyst
Indium(III) chloride (InCl₃) Homogeneous Catalyst
Amberlyst Heterogeneous Catalyst
Zeolites Heterogeneous Catalyst
Silica-Alumina Heterogeneous Catalyst
Toluene Solvent for Azeotropic Distillation
Benzene Solvent for Azeotropic Distillation
Reactive Extraction Methodologies

Reactive extraction is a process intensification technique that combines a chemical reaction and a liquid-liquid extraction in a single unit. For the synthesis of cyclic acetals like this compound, this methodology offers a significant advantage by continuously removing the acetal (B89532) product from the reactive aqueous phase, thereby shifting the reaction equilibrium towards completion. google.com

The process involves reacting the carbonyl compound (1-(naphthalen-1-yl)ethan-1-one) with a polyol (butane-1,4-diol) in a concentrated aqueous solution containing an acid catalyst. google.com The carbonyl compound is selected such that the resulting cyclic acetal has low solubility in water. google.com As the acetal is formed, it is extracted into an organic phase that is immiscible with the aqueous reaction medium. This separation prevents the reverse reaction (hydrolysis) and can lead to high conversion and selectivity. google.com The reactant aldehyde or ketone itself can sometimes serve as the extracting solvent. researchgate.net This method avoids the formation of by-products like ethers, which can occur at the higher temperatures often required in other methods to shift the equilibrium. google.com

Interactive Table 1: Comparison of Acetal Synthesis Methodologies

Feature Conventional (e.g., Dean-Stark) Reactive Extraction
Principle Water removal by azeotropic distillation. organic-chemistry.org Product removal by extraction to shift equilibrium. google.com
Operating Temperature Typically high (boiling point of solvent). organic-chemistry.org Can be lower, reducing by-product formation. google.com
Efficiency Can be slow and require large solvent volumes. High conversion and selectivity. google.com
Applicability Broadly applicable for many acetalizations. organic-chemistry.org Ideal for acetals with low water solubility. google.com

| Process | Reaction and separation are distinct steps. | Integrated reaction and separation. researchgate.net |

Advanced Synthetic Approaches to Cyclic Acetal Formation (e.g., Rotary Evaporator Assisted Synthesis)

A rotary evaporator (rotovap), conventionally used for solvent removal, can be repurposed as an efficient reactor for synthesis. organic-chemistry.orgresearchgate.netxjtlu.edu.cn This innovative approach is particularly effective for dehydrative reactions such as acetal formation. The synthesis is carried out by combining the ketone, diol, a catalytic amount of acid, and a minimal amount of a high-boiling solvent (like DMSO) in the flask of the rotovap. organic-chemistry.org

The key advantage of this method is the continuous removal of the water by-product under reduced pressure, which effectively drives the equilibrium towards the formation of the acetal. organic-chemistry.orgwikipedia.org This technique features rapid reaction times, often completing within 30 minutes, and results in high product yields. organic-chemistry.org It simplifies the operational procedure and minimizes the use of large quantities of organic solvents typically required for azeotropic distillation in Dean-Stark setups. organic-chemistry.orgxjtlu.edu.cn Studies have shown this method is applicable to the formation of various ring sizes, including seven-membered dioxepanes. organic-chemistry.org

Interactive Table 2: Research Findings on Rotary Evaporator Assisted Acetal Synthesis

Carbonyl Compound Diol Catalyst Time (min) Yield (%) Reference
Benzaldehyde Ethylene Glycol TFA 30 87 organic-chemistry.org
Cyclohexanone Ethylene Glycol TFA 30 99 organic-chemistry.org
Benzaldehyde Propane-1,3-diol TFA 30 95 organic-chemistry.org

Data represents generalized findings for cyclic acetal synthesis under these conditions.

Stereochemical Considerations in Dioxepane Ring Formation and Configurational Stability

The formation of the 1,3-dioxepane ring in this compound from the prochiral ketone 1-(naphthalen-1-yl)ethan-1-one and the achiral diol butane-1,4-diol does not generate a new stereocenter at the C2 position. The C2 carbon is a quaternary center, but it is not chiral as two of the substituents on the ring are identical (the two oxygen atoms leading into the same butyl chain).

The seven-membered 1,3-dioxepane ring is considerably more flexible than its six-membered 1,3-dioxane (B1201747) counterpart. While 1,3-dioxanes have a well-defined chair conformation, 1,3-dioxepanes exist as a complex equilibrium of several low-energy twist-chair and twist-boat conformations. The specific conformational preference is influenced by the nature and position of substituents on the ring.

The C2 quaternary center is configurationally stable under neutral and basic conditions. organic-chemistry.org However, like all acetals, the 1,3-dioxepane ring is labile under acidic conditions. In the presence of acid, the acetal can be hydrolyzed back to the starting ketone and diol, or it can undergo transacetalization reactions. organic-chemistry.orgacs.org This lability is fundamental to its use as a protecting group for the carbonyl function. The cationic polymerization of some cyclic acetals can be prone to cyclization of the polymer chains, highlighting the dynamic nature of these systems under certain catalytic conditions. rsc.org

Strategic Introduction of the Naphthalen-1-yl Moiety at C2 of the Dioxepane Ring

The most direct and strategic method for introducing the methyl and naphthalen-1-yl groups at the C2 position of the 1,3-dioxepane ring is through the acid-catalyzed reaction of the corresponding ketone, 1-(naphthalen-1-yl)ethan-1-one, with butane-1,4-diol.

This reaction proceeds via a standard acetalization mechanism:

Protonation of the carbonyl oxygen of the ketone by an acid catalyst (e.g., p-toluenesulfonic acid) to activate the carbonyl carbon towards nucleophilic attack.

Nucleophilic attack by one of the hydroxyl groups of butane-1,4-diol on the activated carbonyl carbon to form a hemiacetal intermediate.

Protonation of the remaining hydroxyl group of the hemiacetal, followed by the elimination of a water molecule to form a stabilized oxocarbenium ion.

Intramolecular attack by the second hydroxyl group of the diol chain onto the oxocarbenium ion, leading to the formation of the seven-membered ring.

Deprotonation to regenerate the acid catalyst and yield the final product, this compound.

Various acid catalysts can be employed, including Brønsted acids like p-toluenesulfonic acid and Lewis acids such as zirconium tetrachloride (ZrCl₄), which has been shown to be a highly efficient catalyst for acetalization under mild conditions. organic-chemistry.orgorganic-chemistry.org

Post-Synthetic Functionalization and Derivatization Strategies for this compound

Once synthesized, the compound offers two primary sites for further chemical modification: the aromatic naphthalene (B1677914) ring and the heterocyclic 1,3-dioxepane framework.

Functionalization of the Naphthalene Ring System

The naphthalene ring system is more reactive towards electrophilic aromatic substitution than benzene. libretexts.org The existing substituent at the C1 position, an alkyl-type group, is generally activating and directs incoming electrophiles primarily to the same ring (homonuclear attack). cutm.ac.in The most likely positions for substitution are C4 (peri), C5, and C8, influenced by both electronic and steric factors. anr.frnih.gov

Nitration : Reaction with nitric acid in sulfuric acid is expected to introduce a nitro group onto the unsubstituted ring, yielding a mixture of 1,5- and 1,8-disubstituted products. youtube.com

Halogenation : Bromination with Br₂ in a solvent like carbon tetrachloride can proceed without a Lewis acid catalyst to yield 1-bromo derivatives. youtube.com Further halogenation can also occur.

Sulfonation : The reaction with concentrated sulfuric acid is temperature-dependent. At lower temperatures, the kinetically controlled product is formed, while at higher temperatures, the thermodynamically more stable isomer is favored. youtube.comwordpress.com

Friedel-Crafts Reactions : Acylation and alkylation can be directed to various positions, such as C2 or C8, depending on the specific reagents and conditions employed. anr.fryoutube.com Recent advances have even allowed for highly regioselective C-H methylation at the peri- (C8) and ortho- (C2) positions of 1-naphthaldehydes using transient directing group strategies. nih.gov

Interactive Table 3: Potential Electrophilic Substitution Reactions on the Naphthalene Ring

Reaction Reagents Potential Major Product(s) Reference
Nitration HNO₃, H₂SO₄ 5-Nitro and 8-Nitro derivatives youtube.com
Bromination Br₂, CCl₄ 4-Bromo derivative youtube.com
Sulfonation (Low Temp.) conc. H₂SO₄, ~80°C 4-Sulfonic acid derivative (kinetic) wordpress.com
Sulfonation (High Temp.) conc. H₂SO₄, ~160°C 5- or 8-Sulfonic acid derivative (thermodynamic) wordpress.com

| Acylation | RCOCl, AlCl₃ | Varies with conditions (e.g., 8-acyl derivative) | anr.fr |

Modifications of the 1,3-Dioxepane Cyclic Acetal Framework

The 1,3-dioxepane ring itself can undergo several transformations, primarily involving cleavage of the C-O bonds of the acetal.

Acid-Catalyzed Hydrolysis : This is the reverse of the formation reaction. Treatment with aqueous acid will efficiently cleave the dioxepane ring, deprotecting the carbonyl and yielding the original 1-(naphthalen-1-yl)ethan-1-one and butane-1,4-diol. organic-chemistry.org

Reductive Ring Opening : The regioselective cleavage of the acetal can be achieved using reducing agents. For instance, reagents like diisobutylaluminium hydride (DIBALH) or combinations like triethylsilane-Lewis acid can open the ring to form a mono-protected diol. researchgate.net This reaction would produce 4-((1-(naphthalen-1-yl)ethoxy)butan-1-ol, creating a new chiral center at the benzylic carbon and providing a valuable intermediate for further synthesis.

Polymerization : Certain cyclic acetals, particularly ketene (B1206846) acetals like 2-methylene-1,3-dioxepane (B1205776), can undergo radical ring-opening polymerization to form polyesters. cmu.eduelsevierpure.com While the fully substituted this compound is not a typical monomer for this process, this highlights a potential reactivity pathway for related structures. Cationic ring-opening copolymerization of 1,3-dioxepane with other monomers is also a known process. acs.org

Diol Derivatization : Following deprotection, the resulting butane-1,4-diol moiety can be further modified. For example, 1,3-diols can be converted to their corresponding 1,3-dimesylates and subsequently transformed into cyclopropanes using zinc dust in a cross-electrophile coupling reaction. nih.gov This represents a late-stage modification strategy for the carbon backbone that was originally protected as the dioxepane.

Mechanistic Investigations of 2 Methyl 2 Naphthalen 1 Yl 1,3 Dioxepane Transformations

Elucidating the Mechanism of Cyclic Acetal (B89532) Formation

Protonation and Hemiacetal/Hemiketal Intermediates

The mechanism for the formation of the 1,3-dioxepane (B1593757) ring commences with the activation of the ketone's carbonyl group. libretexts.org This process involves a series of distinct, reversible steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of 1-acetylnaphthalene by an acid catalyst (e.g., H₃O⁺). libretexts.orglibretexts.org This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org The positive charge is delocalized between the oxygen and carbon through resonance. libretexts.org

Nucleophilic Attack and Hemiketal Formation : The weakly nucleophilic 1,4-butanediol (B3395766) then attacks the activated carbonyl carbon. One of the terminal hydroxyl groups of the diol acts as the nucleophile. libretexts.orglibretexts.org

Deprotonation : A subsequent deprotonation step, typically involving a water molecule or another molecule of the alcohol, neutralizes the positive charge on the oxygen atom that just attacked, resulting in the formation of a neutral hemiketal intermediate. libretexts.orgmasterorganicchemistry.com This intermediate contains both the original ether linkage from the diol and a hydroxyl group on the same carbon.

The formation of this hemiketal is a critical halfway point in the synthesis of the final dioxepane product. libretexts.org

Kinetic and Thermodynamic Control in Dioxepane Ring Synthesis

The synthesis of cyclic acetals like 2-Methyl-2-(naphthalen-1-yl)-1,3-dioxepane can be influenced by kinetic and thermodynamic factors, especially when competing reaction pathways exist. jackwestin.com

Kinetic Control : At lower temperatures, the reaction is typically under kinetic control. libretexts.orglibretexts.org This means the major product is the one that is formed fastest, as there is insufficient energy to overcome the reverse activation barrier, making the reaction essentially irreversible. libretexts.orgpressbooks.pub The product distribution is determined by the relative heights of the transition state energies. masterorganicchemistry.com

Thermodynamic Control : At higher temperatures, the reaction becomes reversible, allowing equilibrium to be established. pressbooks.pubmasterorganicchemistry.com Under these conditions, the most stable product—the thermodynamic product—will predominate, regardless of its rate of formation. jackwestin.com For cyclic acetals, the stability of the ring system is a key factor. Seven-membered rings like 1,3-dioxepane are generally stable, and their formation is often favored under thermodynamic conditions.

The choice of reaction conditions (temperature, reaction time, and method of water removal) is therefore critical in determining the final product yield and purity.

Table 1: Factors Influencing Dioxepane Synthesis Control

Control Type Favored Conditions Determining Factor Product Outcome
Kinetic Control Low Temperature, Short Reaction Time Rate of Formation (Lower Activation Energy) The product that forms the fastest predominates. libretexts.orglibretexts.org
Thermodynamic Control High Temperature, Long Reaction Time (Equilibrium) Product Stability (Lower Overall Energy) The most stable product isomer predominates. jackwestin.compressbooks.pub

Detailed Mechanisms of Acid-Catalyzed Hydrolysis and Deprotection of 1,3-Dioxepanes

The deprotection of this compound to regenerate the parent ketone is typically achieved through acid-catalyzed hydrolysis. total-synthesis.com This process is the microscopic reverse of the acetal formation mechanism and requires the presence of water and an acid catalyst. libretexts.orgyoutube.com

The mechanism proceeds through several equilibrium steps, starting with protonation of one of the ether oxygens. youtube.com

Role of Oxocarbenium Ions in the Cleavage Pathway

A key feature of the acid-catalyzed hydrolysis of acetals and ketals is the formation of a resonance-stabilized oxocarbenium ion intermediate. wikipedia.orgyoutube.com

Protonation : The hydrolysis begins with the protonation of one of the dioxepane's ether oxygens by a hydronium ion (H₃O⁺). libretexts.org

Cleavage and Oxocarbenium Ion Formation : The protonated ether becomes a good leaving group (an alcohol). The C-O bond cleaves, and the resulting carbocation is stabilized by resonance from the adjacent oxygen atom's lone pair of electrons. libretexts.orgwikipedia.org This forms the highly reactive oxocarbenium ion intermediate, where the positive charge is shared between the carbon and the oxygen atom. wikipedia.org The stability of this intermediate is crucial for the reaction to proceed.

Nucleophilic Attack by Water : A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. libretexts.org

Hemiketal Formation and Final Hydrolysis : Subsequent proton transfer steps lead to a protonated hemiketal, which then eliminates the diol to form the protonated ketone. Final deprotonation regenerates the acid catalyst and yields the final ketone product. libretexts.org The presence of the bulky naphthalen-1-yl group may sterically and electronically influence the stability and reactivity of the oxocarbenium ion intermediate.

The formation of an oxocarbenium ion is a common mechanistic feature in the chemistry of carbohydrates and glycosidic bond cleavage. wikipedia.org

Electrocatalytic Deprotection Mechanisms of Cyclic Acetals

Beyond traditional acid hydrolysis, electrocatalytic methods offer a modern alternative for the deprotection of cyclic acetals under neutral conditions. rsc.org This approach avoids the use of harsh acidic reagents that might be incompatible with sensitive functional groups elsewhere in the molecule. organic-chemistry.org

The electrocatalytic deprotection of a compound like this compound typically involves an electrochemical cell where the acetal is oxidized. A proposed mechanism suggests that an electrolyte, such as lithium perchlorate (B79767) (LiClO₄), can play a dual role as both the electrolyte and a source of oxygen for the reformed carbonyl group. rsc.org The process is thought to proceed via radical intermediates, ultimately leading to the cleavage of the C-O bonds of the dioxepane ring and regeneration of the parent ketone and diol. This method represents a significant advancement in green chemistry, providing a milder and often more selective route for deprotection. rsc.org

Mechanistic Aspects of Catalytic Transformations on 1,3-Dioxepane Rings (e.g., Carbene Insertion)

The insertion of carbenes into C-H bonds is a powerful method for C-C bond formation and the functionalization of otherwise unreactive alkanes. wikipedia.orgnih.gov In the context of a 1,3-dioxepane ring, such as that in this compound, the methylene (B1212753) groups of the seven-membered ring present potential sites for carbene insertion. These transformations are typically catalyzed by transition metal complexes, most notably those of rhodium and copper, which form metal-carbene (or carbenoid) intermediates from diazo precursors. wikipedia.orgcaltech.edu

The generally accepted mechanism for a rhodium-catalyzed C-H insertion begins with the reaction of a diazo compound, such as ethyl diazoacetate, with a rhodium(II) catalyst, like dirhodium tetraacetate, to form a rhodium-carbene complex. This electrophilic carbene intermediate then reacts with a C-H bond. The exact nature of the transition state is a subject of study, but it is often depicted as a concerted, three-centered process where the C-H bond adds to the carbene carbon. wikipedia.orgcaltech.edu The selectivity of the insertion can be influenced by steric and electronic factors of both the substrate and the catalyst's ligands. pku.edu.cnnih.gov For instance, insertions are generally favored at more electron-rich (tertiary > secondary > primary) C-H bonds. wikipedia.org

In a molecule like this compound, there are several C-H bonds on the dioxepane ring that could be targets for carbene insertion. Intramolecular C-H insertion reactions are particularly common and synthetically useful, often leading to the formation of new ring systems. pku.edu.cnnih.gov For a substrate with a tethered diazo group, intramolecular C-H insertion could lead to the formation of bicyclic ether products. The regioselectivity of such an intramolecular insertion would be dictated by the length of the tether and the stability of the resulting ring, with 5- and 6-membered ring formations being generally favored. pku.edu.cn

Challenges in carbene insertion reactions include competing pathways such as cyclopropanation if an alkene is present, or ylide formation and subsequent rearrangement if a heteroatom with a lone pair is attacked. nih.gov The choice of catalyst and reaction conditions is crucial to steer the reaction towards the desired C-H insertion product. pku.edu.cnnih.gov While direct examples of carbene insertion into a simple 2-substituted-1,3-dioxepane are scarce, the principles established from studies on other ethers and alkanes provide a solid framework for predicting the mechanistic pathways. nih.gov

Table 1: Factors Influencing Rhodium-Catalyzed Intramolecular C-H Insertion

FactorInfluence on Reaction Outcome
Catalyst Ligands Electron-withdrawing ligands on the rhodium catalyst can affect the ratio of competing insertion products. pku.edu.cn
Substrate Conformation The steric proximity of a C-H bond to the carbene center can favor insertion at that site, even leading to less common ring sizes. pku.edu.cn
Electronic Effects The electron-withdrawing or donating nature of substituents on the diazo precursor can influence the reactivity and stability of the carbene intermediate. pku.edu.cn
Solvent The choice of solvent can sometimes influence the product distribution, although catalyst effects are often more pronounced. pku.edu.cn

Mechanistic Studies of Related Dioxepane Systems with Reactive Sites (e.g., Radical Ring-Opening in Cyclic Ketene (B1206846) Acetals)

The study of radical reactions provides another avenue to understand the potential transformations of dioxepane systems. A particularly well-studied example is the radical ring-opening polymerization of cyclic ketene acetals (CKAs), such as 2-methylene-1,3-dioxepane (B1205776) (MDO). cmu.eduresearchgate.netcapes.gov.br This process is of significant interest as it allows for the introduction of degradable ester linkages into polymer backbones. researchgate.net

The accepted mechanism for the radical ring-opening of MDO begins with the addition of a radical initiator to the exocyclic double bond. This addition generates a radical on the carbon adjacent to the two oxygen atoms. This intermediate can then undergo one of two competing pathways:

Direct Propagation: The radical can add to another monomer molecule, leading to a polymer with the cyclic acetal structure retained in the backbone.

β-Scission (Ring-Opening): The radical can induce the cleavage of one of the adjacent C-O bonds within the seven-membered ring. This ring-opening is a β-scission process that results in the formation of a more stable primary radical and an ester functionality. This pathway is generally favored for MDO, leading to the formation of a polyester, specifically poly(ε-caprolactone). cmu.edu

The facility of the ring-opening is a key feature of MDO and related seven-membered ring CKAs. The relief of ring strain in the seven-membered ring is a significant driving force for the ring-opening process.

The reactivity of MDO has been investigated in copolymerizations, for example, with methyl methacrylate (B99206) (MMA). In these systems, the reactivity ratios indicate how readily each monomer adds to the different types of propagating radical chain ends.

Table 2: Reactivity Ratios for the Copolymerization of 2-Methylene-1,3-dioxepane (MDO) with Methyl Methacrylate (MMA) at 40°C

Monomer 1Monomer 2rMDOrMMA
MDOMMA0.05734.12
Data sourced from Roberts et al. cmu.edu

The low value of rMDO indicates that a propagating chain ending in an MDO radical prefers to add an MMA monomer over another MDO monomer. Conversely, the high value of rMMA shows that a propagating chain ending in an MMA radical strongly prefers to add another MMA monomer over an MDO monomer. cmu.edu These kinetic parameters are crucial for controlling the microstructure and properties of the resulting copolymer.

While this compound does not possess the exocyclic double bond of a cyclic ketene acetal, radical abstraction of a hydrogen atom from the dioxepane ring could potentially initiate ring-opening reactions, although this would likely require more forcing conditions compared to the facile polymerization of MDO. The stability of the potential radical intermediates and the thermodynamics of the ring-opening would be key factors in determining the feasibility of such a transformation.

Reactivity and Advanced Chemical Transformations of 2 Methyl 2 Naphthalen 1 Yl 1,3 Dioxepane

Stability Profile of the 1,3-Dioxepane (B1593757) System

The 1,3-dioxepane ring, like other acetals and ketals, exhibits a distinct stability profile that makes it a useful tool in multistep organic syntheses. Its resistance to certain reagents allows for chemical modifications on other parts of a molecule without affecting the protected carbonyl group.

The acetal (B89532) linkage in 2-Methyl-2-(naphthalen-1-yl)-1,3-dioxepane is characterized by its robust stability in the presence of a wide array of nucleophiles and under basic reaction conditions. This includes organometallic reagents (like Grignard and organolithium reagents), metal hydrides, and strong bases such as alkali metal hydroxides and alkoxides. The ether-like C-O bonds of the dioxepane ring are not susceptible to cleavage by these reagents, a property that is fundamental to their role as protecting groups. This stability allows for synthetic transformations, such as saponification of esters or reactions involving carbanions, to be performed elsewhere in the molecule without disturbing the protected ketone.

The stability of acetal groups to basic and nucleophilic conditions is a cornerstone of their application in synthesis. For instance, related acetal systems are shown to be stable in the presence of various reagents used in common synthetic transformations. kg.ac.rs This resilience is critical when planning synthetic routes that require base-catalyzed reactions or the introduction of nucleophilic moieties.

The 1,3-dioxepane moiety is generally stable under many reductive and oxidative conditions. It is resistant to catalytic hydrogenation and dissolving metal reductions, which are commonly used to reduce other functional groups.

Controlled Hydrolytic Cleavage and Deprotection Methodologies

The key to the utility of the this compound as a protecting group is its susceptibility to acidic conditions, which allows for the controlled regeneration of the parent ketone, 1-acetonaphthone. This deprotection is typically achieved through hydrolysis catalyzed by various acids.

The most common method for cleaving acetals and ketals is hydrolysis catalyzed by Brønsted acids. organic-chemistry.orgresearchgate.net The reaction involves the protonation of one of the oxygen atoms in the dioxepane ring, followed by ring-opening to form a resonance-stabilized hemiacetal cation. Subsequent attack by water and elimination of the diol (1,4-butanediol) regenerates the ketone.

A variety of aqueous acid systems can be employed, including dilute solutions of hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid in solvents like acetone (B3395972) or tetrahydrofuran (B95107) (THF).

Table 1: Representative Conditions for Brønsted Acid-Catalyzed Deprotection

Catalyst Solvent Conditions Reference
Silica-supported NaHSO₄ CH₂Cl₂ Room Temperature organic-chemistry.org
Aqueous HCl Acetone Room Temperature General Knowledge

This table represents general conditions for acetal cleavage and is applicable to the target compound.

Lewis acids offer an alternative, often milder, approach to the deprotection of acetals and ketals. rsc.orgnih.gov They function by coordinating to one of the oxygen atoms of the dioxepane ring, which weakens the C-O bond and facilitates cleavage. This method can be advantageous when the substrate contains other acid-sensitive functional groups that might be affected by Brønsted acids.

A range of Lewis acids can be used, often under anhydrous or nearly anhydrous conditions, with the reaction being driven by the presence of a scavenger for the diol.

Table 2: Examples of Lewis Acids Used for Acetal Deprotection

Lewis Acid Solvent Conditions Reference
Indium(III) trifluoromethanesulfonate Acetone Room Temperature or Microwave organic-chemistry.org
Erbium(III) trifluoromethanesulfonate Acetonitrile Mild organic-chemistry.org
Cerium(III) chloride heptahydrate Acetonitrile Reflux organic-chemistry.org

This table is based on the deprotection of various acetals and ketals and illustrates strategies applicable to this compound.

In addition to traditional acid catalysis, several specialized systems have been developed for the cleavage of acetals, often offering greater chemoselectivity and milder reaction conditions. For the analogous sulfur-containing compound, 2-methyl-2-(naphthalen-2-yl)-1,3-dithiane, a method using molecular iodine as a photocatalyst in the presence of oxygen has been reported to efficiently yield the parent ketone, 2-acetonaphthone. researchgate.net Such visible-light-induced methods represent a modern approach to deprotection. researchgate.net

Other specialized systems include the use of heterogeneous catalysts, which can simplify product purification, and enzymatic methods that offer high selectivity under very mild, biological conditions. organic-chemistry.orgresearchgate.net For example, vanadium-dependent haloperoxidase enzymes have been used for the cleavage of thioketals, a strategy that could potentially be adapted for dioxepanes. researchgate.net

Electrochemically Driven Deprotection Protocols

Traditional deprotection of acetals and ketals often relies on aqueous acid hydrolysis. rsc.orgrsc.org However, electroorganic synthesis offers an alternative pathway for cleaving such protecting groups under neutral conditions. rsc.orgresearchgate.net For aromatic ketals, such as this compound, electrochemical deprotection presents a mild and efficient method to regenerate the parent carbonyl, 1-(naphthalen-1-yl)ethan-1-one.

This transformation can be carried out using inexpensive graphite (B72142) electrodes in the presence of lithium perchlorate (B79767) (LiClO₄), which serves as both the electrolyte and the source of oxygen for the newly formed carbonyl group. rsc.orgrsc.org The efficiency of this process can be significantly improved by adding 1,3,5-trioxane, which functions as a lithium activator. rsc.orgrsc.org This electrochemical approach is notable for its high reaction efficiency under acid/base-free conditions, reducing the costs and risks associated with traditional neutralization processes. rsc.org Studies on various aromatic ketals have shown that deprotection can proceed in high yields, often between 87% and 90%, under either constant voltage or constant current conditions. rsc.org The mildness of this method ensures that other sensitive functional groups within a molecule can be preserved. researchgate.net

Table 1: Conditions for Electrochemically Driven Deprotection of Aromatic Ketals

Component Role Notes
Graphite Electrodes Anode/Cathode Inexpensive and common electrode material. rsc.org
Lithium Perchlorate (LiClO₄) Electrolyte & Oxygen Source Plays a dual role in the reaction mechanism. rsc.orgrsc.org
1,3,5-Trioxane Li Activator Markedly enhances reaction efficiency. rsc.orgrsc.org
Solvent Acetonitrile (typically) Provides a suitable medium for the electrochemical reaction.

Ring-Opening Reactions of the 1,3-Dioxepane Moiety (beyond deprotection)

Beyond simple hydrolysis to the parent ketone, the 1,3-dioxepane ring can undergo a variety of ring-opening reactions to yield functionalized products. These transformations are highly valuable in synthetic chemistry as they allow for the step-economic generation of complex molecular architectures from a single precursor. researchgate.net The reactions can be broadly categorized as reductive or oxidative, leading to ethers/alcohols or esters, respectively. researchgate.net The regioselectivity of the ring opening is a key consideration and is often controlled by the choice of reagents and reaction conditions.

For instance, the radical ring-opening of related compounds like 2-methylene-1,3-dioxepane (B1205776) proceeds with 100% ring-opening, indicating the thermodynamic driving force for such processes. cmu.edu While the specific compound this compound has not been detailed in this context, analogies from related 1,3-dioxane (B1201747) and 1,3-dioxolane (B20135) systems provide a strong basis for predicting its reactivity. researchgate.netresearchgate.netrsc.org

Nucleophilic Ring-Opening Pathways

Nucleophilic attack on the 1,3-dioxepane ring, typically activated by a Lewis or Brønsted acid, can lead to selective cleavage of a C-O bond. Reductive ring-opening using hydride reagents is a prominent example of this pathway, yielding a hydroxy ether. researchgate.net

The mechanism generally involves the coordination of a Lewis acid (e.g., AlCl₃, TiCl₄) to one of the oxygen atoms of the dioxepane, which facilitates the ring opening to form an oxocarbenium ion intermediate. Subsequent nucleophilic attack by a hydride (from a source like LiAlH₄ or NaBHCN) at the acetal carbon leads to the formation of the ether product. researchgate.net The regioselectivity of this cleavage—determining which C-O bond is broken—can often be controlled. In many cases, the reaction yields the product resulting from the attack at the less sterically hindered oxygen atom's carbon. researchgate.net The use of reagents like diisobutylaluminium hydride (DIBALH) is also common for such transformations. researchgate.net

Transacetalization Reactions for Dioxepane Interconversion

Transacetalization is a powerful and mild method for the interconversion of acetals and, by extension, 1,3-dioxepanes. thieme-connect.de This equilibrium-driven process involves the reaction of an existing acetal with an alcohol or a diol in the presence of an acid catalyst, resulting in a new acetal. For this compound, reaction with a different diol could lead to a new dioxepane or another cyclic acetal, while reaction with a simple alcohol in the presence of a water scavenger could be used for deprotection. organic-chemistry.org

This reaction is commonly used to form 1,3-dioxepanes from carbonyl compounds and 1,4-diols under milder conditions than direct acetalization. thieme-connect.deresearchgate.net A variety of acid catalysts can be employed, with the choice often depending on the sensitivity of other functional groups present in the molecule. thieme-connect.deorganic-chemistry.org

Table 2: Catalytic Systems for Transacetalization Reactions

Catalyst Typical Conditions Reference
p-Toluenesulfonic acid (TsOH) Reflux in benzene (B151609)/toluene (B28343) with Dean-Stark trap thieme-connect.de
Pyridinium p-toluenesulfonate (PPTS) Milder alternative to TsOH, good for sensitive substrates thieme-connect.de
Camphorsulfonic acid (CSA) Acid catalyst used in various organic solvents thieme-connect.de
Zirconium tetrachloride (ZrCl₄) Mild conditions, highly chemoselective organic-chemistry.org
Iodine (I₂) Neutral, aprotic conditions organic-chemistry.orgorganic-chemistry.org

Cycloisomerization and Rearrangement Processes Involving Dioxepane Scaffolds

Dioxepane scaffolds, like other cyclic acetals, can potentially participate in various isomerization and rearrangement reactions, leading to structurally diverse products. While specific studies on the cycloisomerization of this compound are not prevalent, related transformations in similar ring systems suggest possible pathways.

For example, vinyl-substituted 1,3-dioxanes can undergo Claisen rearrangements to produce medium-ring lactones. thieme-connect.de Another relevant transformation is the Pummerer rearrangement, which has been observed in related sulfur-containing 1,3-dithiane (B146892) oxide systems to convert a sulfoxide (B87167) into an α-acyloxy sulfide, creating a novel leaving group for subsequent reactions. cardiff.ac.uk Cationic polymerization of cyclic acetals like 1,3-dioxolane is also known to involve cyclization side reactions, where the growing polymer chain can attack itself, forming cyclic structures. researchgate.netrsc.org These examples highlight the potential for the dioxepane ring in the title compound to undergo complex intramolecular transformations under specific, often acidic or radical, conditions.

Reactivity of the Naphthalene-1-yl Substituent within the Cyclic Acetal Framework

The naphthalene (B1677914) ring system is aromatic and typically undergoes electrophilic substitution reactions more readily than benzene. uomustansiriyah.edu.iqlibretexts.org The position of substitution is dictated by the stability of the intermediate carbocation (arenium ion). For an unsubstituted naphthalene, electrophilic attack occurs preferentially at the C1 (α) position because the resulting intermediate is better stabilized by resonance, with key resonance structures that keep one of the six-membered rings fully aromatic. libretexts.orgwordpress.comyoutube.com

In this compound, the C1 position is already substituted. The substituent, being an alkyl-type group, is electron-donating and therefore activating. It directs incoming electrophiles to the ortho (C2, C8) and para (C4) positions of the same ring. However, steric hindrance from the bulky dioxepane group and the peri-hydrogen at C8 will significantly influence the regiochemical outcome.

Attack at C4 (para) : This position is electronically activated and sterically accessible, making it a likely site for substitution.

Attack at C8 (ortho) : This position is electronically activated but sterically hindered by the adjacent substituent and the peri-interaction. Substitution here is generally disfavored.

Attack at C5 and C7 : Substitution on the second, unsubstituted ring can also occur, particularly under forcing conditions or with highly reactive electrophiles.

Under kinetically controlled conditions, substitution is expected to favor the activated ring.

Table 3: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Reagent Predicted Major Product(s) Rationale Reference
Nitration HNO₃ / H₂SO₄ 4-Nitro-1-(2-methyl-1,3-dioxepan-2-yl)naphthalene Substitution at the activated and sterically accessible C4 position. uomustansiriyah.edu.iqwordpress.comyoutube.com
Halogenation Br₂ / CCl₄ 4-Bromo-1-(2-methyl-1,3-dioxepan-2-yl)naphthalene Kinetic control favors substitution at the most reactive position of the activated ring. youtube.com
Sulfonation H₂SO₄ (high temp) Naphthalene-6-sulfonic acid derivative (substitution on the other ring) Sulfonation is reversible; thermodynamic control at high temperature favors substitution at the β-positions of the other ring (C6 or C7). libretexts.orgyoutube.com

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 2 Naphthalen 1 Yl 1,3 Dioxepane

Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure and conformational dynamics of molecules in solution. For 2-Methyl-2-(naphthalen-1-yl)-1,3-dioxepane, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are invaluable.

1H NMR Studies of Dioxepane Ring Conformations and Coupling Constants

The 1H NMR spectrum of this compound provides critical information regarding the conformation of the seven-membered dioxepane ring. Due to the complexity and flexibility of seven-membered rings, they can exist in several conformations, such as chair and twist-chair forms. cdnsciencepub.com The twist-chair conformation is often the most stable for 1,3-dioxepane (B1593757) systems. cdnsciencepub.com

The protons of the dioxepane ring are expected to be diastereotopic and would therefore exhibit complex splitting patterns. The chemical shifts and, more importantly, the vicinal (3JHH) and geminal (2JHH) coupling constants are diagnostic of the ring's conformation. organicchemistrydata.org For instance, the protons on the carbons adjacent to the oxygen atoms (C4 and C7) would likely appear as complex multiplets in the range of 3.5-4.5 ppm. The protons on C5 and C6 would resonate further upfield, typically in the 1.5-2.5 ppm region.

The methyl group attached to the chiral center (C2) would appear as a sharp singlet, likely in the range of 1.5-1.8 ppm. The seven protons of the naphthalen-1-yl group would produce a series of signals in the aromatic region, typically between 7.4 and 8.2 ppm, with coupling constants characteristic of substituted naphthalene (B1677914) systems. The analysis of these coupling constants helps to confirm the substitution pattern on the aromatic ring.

Table 1: Predicted 1H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
CH3 (on C2) ~1.7 s -
-CH2- (on C5, C6) ~1.8 - 2.2 m -
-O-CH2- (on C4, C7) ~3.8 - 4.2 m -

13C NMR and 2D NMR Techniques for Structural Elucidation

The 13C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, a total of 18 distinct carbon signals are expected. The quaternary carbon at C2, being an acetal (B89532) carbon, is expected to resonate in the range of 90-100 ppm. oregonstate.edu The methyl carbon would appear upfield, around 20-30 ppm. The carbons of the dioxepane ring (C4, C5, C6, C7) would have chemical shifts in the range of 25-70 ppm. docbrown.info The ten carbons of the naphthalen-1-yl group would produce a series of signals in the aromatic region, from approximately 125 to 135 ppm for the CH carbons and further downfield for the quaternary carbons. organicchemistrydata.org

Table 2: Predicted 13C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
CH3 (on C2) ~25
C5, C6 ~30
C4, C7 ~65
C2 ~98
Naphthyl-C (CH) ~125-130

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. sdsu.eduyoutube.com

COSY: A 1H-1H COSY spectrum would reveal the coupling relationships between protons, confirming the connectivity within the dioxepane ring and within the naphthalene ring system. emerypharma.com For example, cross-peaks would be observed between the protons on C4 and C5, C5 and C6, and C6 and C7.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. weebly.com This is crucial for establishing the connectivity between the different fragments of the molecule. Key HMBC correlations would include those between the methyl protons and C2, as well as the naphthalen-1-yl protons and C2, confirming the attachment of these groups to the chiral center. Correlations between the protons on C4 and C7 with C2 would confirm the structure of the dioxepane ring.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. miamioh.edu For this compound (C18H20O2), the calculated exact mass of the molecular ion [M]+ is 268.1463.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For acetals and ketals, a common fragmentation pathway is the cleavage of the bonds adjacent to the oxygen atoms. nih.gov The fragmentation of naphthalene derivatives often involves the loss of small neutral molecules or radicals from the aromatic system. researchgate.netstanford.edu

Table 3: Predicted HRMS Fragmentation Data for this compound

m/z (calculated) Possible Fragment Ion Fragmentation Pathway
268.1463 [C18H20O2]+• Molecular Ion
253.1228 [C17H17O2]+ Loss of •CH3
155.0861 [C11H11O]+ Cleavage of the dioxepane ring
141.0704 [C11H9]+ Loss of methyl and dioxepane ring

Infrared Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. specac.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

The most prominent absorptions would be the C-O-C stretching vibrations of the cyclic ether system, which are typically strong and appear in the region of 1200-1000 cm-1. docbrown.info The C-H stretching vibrations of the aliphatic methyl and methylene (B1212753) groups would be observed just below 3000 cm-1, while the aromatic C-H stretching of the naphthalene ring would appear just above 3000 cm-1. vscht.cz The characteristic C=C stretching vibrations of the aromatic naphthalene ring would be seen as a series of absorptions in the 1600-1450 cm-1 region. pressbooks.pub

Table 4: Predicted Characteristic IR Absorptions for this compound

Vibrational Mode Predicted Wavenumber (cm-1) Intensity
Aromatic C-H Stretch ~3100-3000 Medium
Aliphatic C-H Stretch ~2980-2850 Medium to Strong
Aromatic C=C Stretch ~1600, ~1500, ~1450 Medium to Weak

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

While NMR provides information about the solution-state conformation, single-crystal X-ray crystallography offers a definitive determination of the three-dimensional structure in the solid state. tandfonline.commdpi.com For a chiral molecule like this compound, X-ray crystallography is the gold standard for determining the absolute configuration at the C2 stereocenter.

An X-ray crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles. This data would unequivocally establish the conformation of the seven-membered dioxepane ring, likely confirming a twist-chair or a related low-energy conformation. rsc.orgnih.gov Furthermore, it would reveal the spatial orientation of the methyl and the bulky naphthalen-1-yl groups relative to the dioxepane ring. researchgate.netmdpi.com The crystal packing would also be elucidated, showing any intermolecular interactions such as C-H···π interactions that might influence the solid-state conformation. mdpi.com

Theoretical and Computational Chemistry Studies on 2 Methyl 2 Naphthalen 1 Yl 1,3 Dioxepane

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, yielding information about its electronic structure, energy, and other properties. These calculations are fundamental in predicting how a molecule will behave in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. epstem.net It offers a balance between accuracy and computational cost, making it suitable for studying complex molecules. In the context of 2-Methyl-2-(naphthalen-1-yl)-1,3-dioxepane, DFT can be used to model potential reaction mechanisms, such as its formation via acetalization or its hydrolysis back to the parent ketone (1-naphthalenyl methyl ketone) and 1,4-butanediol (B3395766).

By calculating the energies of reactants, intermediates, transition states, and products, DFT allows for the mapping of a complete potential energy surface for a given reaction. rsc.orgscienceopen.com Functionals such as B3LYP are commonly used in these types of analyses. epstem.net This analysis helps identify the most likely pathway a reaction will follow by determining which route has the lowest energy barriers.

Table 1: Hypothetical DFT-Calculated Energy Profile for the Hydrolysis of this compound.
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + H₂O0.0
Transition State 1 (TS1)Protonation of an ether oxygen+15.2
Intermediate 1Protonated dioxepane+5.8
Transition State 2 (TS2)Ring opening to form a hemiacetal+22.5
Intermediate 2Ring-opened carbocation intermediate+12.1
Products1-Naphthalenyl methyl ketone + 1,4-Butanediol-4.7

A key aspect of mechanistic analysis is the identification and characterization of transition states—the highest energy points along a reaction coordinate. Computationally, a transition state is confirmed as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path.

The energy difference between the reactants and the transition state is the activation energy or reaction barrier. This value is critical for predicting the rate of a reaction. For this compound, calculating the barriers for various potential reactions, such as acid-catalyzed hydrolysis or rearrangement, can elucidate its chemical stability and reactivity profile under different conditions.

Conformational Landscape Analysis of the Seven-Membered 1,3-Dioxepane (B1593757) Ring

The seven-membered 1,3-dioxepane ring is conformationally flexible. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings can adopt several low-energy conformations. cdnsciencepub.com

Computational energy minimization techniques are used to identify the stable conformations of the 1,3-dioxepane ring. Studies on related systems have shown that the chair and boat families are the most relevant. cdnsciencepub.com Within these families, the twist-chair (TC) and twist-boat (TB) conformations are often the energy minima, while the true chair (C) and boat (B) are typically transition states for interconversion. rsc.orgyoutube.com The twist-chair conformation is generally found to be the most stable for the 1,3-dioxepane ring system. cdnsciencepub.comrsc.org The relative energies of these conformers determine their population at equilibrium.

Table 2: Calculated Relative Energies of 1,3-Dioxepane Ring Conformations.
ConformationSymmetryRelative Energy (kcal/mol)
Twist-Chair (TC)C₂0.0
Chair (C)Cₛ~5-6
Twist-Boat (TB)C₂~1.5-2.5
Boat (B)Cₛ~2-3

Note: Energy values are generalized from studies on cycloheptane (B1346806) and related dioxepanes and may vary for the specific target molecule.

The presence of substituents at the C2 position of the 1,3-dioxepane ring significantly influences the conformational equilibrium. In this compound, both a methyl group and a large, sterically demanding naphthalen-1-yl group are attached to the same carbon.

This substitution pattern has several consequences:

Steric Hindrance : The bulky naphthalen-1-yl group will create significant steric strain with nearby axial-like hydrogen atoms on the ring. libretexts.org To minimize this strain, the ring will preferentially adopt conformations where the naphthalen-1-yl group occupies a less sterically hindered position, analogous to an equatorial position in cyclohexane. libretexts.orgyoutube.com

Conformational Lock : The large energy penalty associated with placing the naphthalen-1-yl group in a sterically crowded position could significantly raise the barrier for ring inversion. This may "lock" the molecule into a single preferred twist-chair conformation.

Stereoisomerism : The presence of the chiral center at C2 and the conformational preferences of the ring can lead to the existence of stable diastereomers if other chiral centers are present or if the ring's chirality is locked. The naphthalenyl group's orientation relative to the methyl group and the ring itself defines the stereochemistry.

Molecular Dynamics Simulations for Dynamic Conformational Studies

While quantum chemical calculations are excellent for identifying stable structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in a system, allowing the observation of conformational changes, molecular vibrations, and intermolecular interactions in a simulated environment (e.g., in a solvent).

For this compound, an MD simulation could:

Visualize the interconversion between different twist-chair and twist-boat conformers.

Determine the timescale and pathways of these conformational transitions. youtube.com

Analyze the flexibility of the seven-membered ring and the rotational freedom of the naphthalen-1-yl group.

Simulate how the molecule interacts with solvent molecules, which can influence conformational preferences.

By tracking the positions of atoms over nanoseconds or longer, MD simulations offer a detailed picture of the molecule's conformational landscape and its dynamic nature, complementing the static information provided by energy minimization calculations. nih.gov

Applications and Synthetic Utility of 2 Methyl 2 Naphthalen 1 Yl 1,3 Dioxepane in Organic Synthesis

Utilization as a Protecting Group for Ketones and Aldehydes

The primary and most foreseeable application of 2-Methyl-2-(naphthalen-1-yl)-1,3-dioxepane is as a protecting group for the carbonyl functionality of 1-(naphthalen-1-yl)ethan-1-one. Cyclic acetals and ketals are among the most common and robust protecting groups for aldehydes and ketones in multistep organic synthesis. wikipedia.orglibretexts.org They are formed by reacting the carbonyl compound with a diol, in this case, 1,4-butanediol (B3395766), typically under acidic catalysis. organic-chemistry.orgwikipedia.org The resulting seven-membered 1,3-dioxepane (B1593757) ring effectively masks the reactivity of the carbonyl group.

These protecting groups are characterized by their general stability in neutral to strongly basic, oxidative, and reductive environments. thieme-connect.de This stability allows for chemical transformations to be carried out on other parts of the molecule without affecting the protected carbonyl group. libretexts.org For instance, if a molecule contained both a ketone and an ester, the ketone could be protected as a dioxepane, allowing for selective reduction of the ester with a powerful reagent like lithium aluminum hydride, which would otherwise react with both functional groups. wikipedia.org Deprotection, or removal of the dioxepane group to restore the ketone, is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.orgthieme-connect.de

Selective Protection Strategies in Polyfunctionalized Molecules

In a molecule containing multiple carbonyl groups, selective protection can often be achieved based on the steric and electronic properties of the carbonyls. Generally, aldehydes are more reactive and less sterically hindered than ketones, allowing for their selective protection. Among ketones, less hindered ones can be protected in the presence of more hindered ones. Furthermore, saturated ketones can often be selectively protected in the presence of α,β-unsaturated ketones. libretexts.org

While 1,2-diols (forming 1,3-dioxolanes) and 1,3-diols (forming 1,3-dioxanes) are more commonly used, 1,4-butanediol offers a different steric and conformational profile in the resulting seven-membered ring. Research has shown that in polyol systems, the formation of five-membered dioxolane rings can be favored over six- or seven-membered rings under certain conditions, suggesting a basis for selectivity. acs.org The specific formation of the this compound in a complex molecule would depend on the reaction conditions and the relative reactivity of other functional groups present. The bulky naphthalenyl group would significantly influence the steric environment around the protected ketone, playing a role in subsequent reactions on the molecule.

Compatibility with Diverse Synthetic Transformations (e.g., Organometallic Reactions, Reductions)

A key advantage of acetal-type protecting groups is their compatibility with a wide range of synthetic reagents, particularly those that are nucleophilic or basic. thieme-connect.de This makes this compound a suitable protecting group for syntheses involving organometallic reagents and various reduction conditions.

Organometallic Reactions: Acetal (B89532) and ketal protecting groups are inert to powerful nucleophiles like Grignard reagents (R-MgBr) and organolithium reagents (R-Li). libretexts.org This is crucial in complex syntheses where such reagents are used to form new carbon-carbon bonds. The dioxepane group would remain intact during reactions with these organometallics elsewhere in the molecule. It is important to note that while the C-O bonds of the dioxepane are stable, the aryl group (naphthalene) itself could potentially interact with some transition metal reagents. bnmu.ac.in

Reductions: The 1,3-dioxepane group is stable under most reduction conditions. This includes catalytic hydrogenation and reductions using complex metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). wikipedia.org This stability allows for the selective reduction of other functional groups, such as esters, amides, or nitro groups, within the same molecule. An exception is reductive cleavage, where specific reagents like nickel boride can be used to deprotect the carbonyl group while concurrently reducing it to an alcohol. rsc.org

Table 1: Compatibility of 1,3-Dioxepane Protecting Group with Common Reagents

Reagent Class Specific Examples Compatibility
Bases NaOH, KOH, NaH, t-BuOK High
Nucleophiles RMgX, RLi, Enolates High
Reducing Agents NaBH₄, LiAlH₄, H₂/Pd High
Oxidizing Agents PCC, PDC, KMnO₄ (mild) Moderate to High
Acids HCl (aq), H₂SO₄ (aq), Lewis Acids Low (Deprotection)

Role as a Chiral Auxiliary or Building Block in Asymmetric Synthesis

The specified compound, this compound, is achiral as it is derived from achiral starting materials (1-(naphthalen-1-yl)ethan-1-one and 1,4-butanediol). However, the broader class of 1,3-dioxepanes can be instrumental in asymmetric synthesis if constructed from chiral components.

If a chiral, enantiopure 1,4-diol were used in the synthesis instead of 1,4-butanediol, the resulting dioxepane would be chiral. Such a chiral protecting group could serve as a chiral auxiliary, directing the stereochemical outcome of a reaction at a different site on the molecule.

More directly, recent research has demonstrated the synthesis of chiral and densely functionalized 4,5-dihydro-1,3-dioxepines with high enantioselectivity using bimetallic catalytic systems. nih.govsemanticscholar.orgrsc.org These chiral dioxepine structures are valuable intermediates in the synthesis of other complex molecules like substituted tetrahydrofurans. nih.govsemanticscholar.org While this applies to a related but different class of dioxepines (containing a double bond), it highlights the potential for developing asymmetric syntheses involving the dioxepane core. The design of new ligands based on dinaphtho-1,3-dioxepane structures has been proposed as a promising area for applications in asymmetric catalysis, although few examples currently exist. thieme-connect.de

Precursor for Naphthalene-Substituted Carbonyl Compounds and Derived Synthons

The primary role of this compound as a protecting group inherently means it also serves as a stable precursor for the parent carbonyl compound, 1-(naphthalen-1-yl)ethan-1-one. This ketone is a valuable building block in organic synthesis. thieme-connect.comresearchgate.netnih.gov

The deprotection step, typically an acid-catalyzed hydrolysis, regenerates the ketone functionality, allowing it to participate in further reactions. organic-chemistry.orgthieme-connect.de This strategy is fundamental in multi-step synthesis, where the ketone's reactivity needs to be masked for one or more steps and then revealed at a later, strategic point. For example, after performing a Grignard reaction on another part of the molecule, the dioxepane can be hydrolyzed to reveal the naphthalenyl methyl ketone, which can then undergo further transformations, such as aldol (B89426) condensations, reductions, or conversion to other functional groups.

The development of synthetic routes to various naphthalene-containing natural products and pharmacologically active molecules often relies on the manipulation of substituted naphthalene (B1677914) scaffolds. chemistryviews.orgnih.gov Using the dioxepane as a stable, protected form of the ketone allows for greater flexibility in designing these complex synthetic pathways.

Contribution to Advanced Material Design through Related Dioxepane Architectures

While this compound itself is a small molecule, the dioxepane structural motif is relevant to the field of polymer chemistry and advanced materials. Cyclic ethers and acetals, including substituted dioxepanes, can undergo ring-opening polymerization (ROP) to produce functional polyesters and polyacetals. researchgate.netrsc.org

Specifically, monomers like 2-methylene-1,3-dioxepane (B1205776) (MDO) are used in radical ring-opening copolymerization to create biodegradable polyesters. rsc.orgelsevierpure.com These polymers are of significant interest for biomedical applications, such as in the development of smart drug delivery carriers, polymeric prodrugs, and tissue engineering scaffolds. rsc.orgelsevierpure.com The ester linkages introduced into the polymer backbone during the ring-opening of MDO render the final material biodegradable.

The incorporation of a bulky, rigid aromatic group like naphthalene into a polymer backbone can significantly influence its properties, such as thermal stability, mechanical strength, and photophysical characteristics (e.g., fluorescence). rsc.org Therefore, while direct polymerization of this compound via ROP is not typical for this specific substitution pattern, related naphthalene-containing dioxepane or dioxepine monomers could be designed as precursors for advanced functional polymers. These materials could find applications in areas like organic light-emitting diodes (OLEDs), sensors, or high-performance plastics.

Future Directions and Emerging Research Avenues for 2 Methyl 2 Naphthalen 1 Yl 1,3 Dioxepane Chemistry

Development of Novel and Sustainable Catalytic Systems for Dioxepane Formation and Deprotection

The synthesis and cleavage of the 1,3-dioxepane (B1593757) ring are fundamental to its application, often serving as a protecting group for 1,4-diols or the carbonyl group of 1-naphthaldehyde. thieme-connect.de Future research will likely focus on developing more efficient, selective, and environmentally benign catalytic systems for these transformations.

Novel Catalysts for Formation:

Traditional methods for the formation of cyclic acetals and ketals often rely on Brønsted or Lewis acid catalysts, which can be corrosive and difficult to separate from the reaction mixture. nih.gov Emerging research focuses on heterogeneous and reusable catalysts that offer easier workup and minimize waste. For instance, zirconium tetrachloride (ZrCl4) has been shown to be a highly efficient and chemoselective catalyst for acetalization under mild conditions. organic-chemistry.org The development of solid acid catalysts, such as zeolites or functionalized resins, could offer a pathway to more sustainable and scalable syntheses of 2-methyl-2-(naphthalen-1-yl)-1,3-dioxepane. google.com

Furthermore, photo-organocatalytic methods are gaining traction for their mild reaction conditions. rsc.org The use of visible-light-absorbing photocatalysts could enable the formation of the dioxepane ring under neutral conditions, preserving other sensitive functional groups within a complex molecule. organic-chemistry.org

Sustainable Deprotection Methods:

The deprotection of acetals and ketals typically requires acidic conditions, which can be harsh and incompatible with certain substrates. cem.com Future research is geared towards developing milder and more selective deprotection strategies. An intriguing possibility is the use of electrochemically assisted deprotection, which can proceed under neutral conditions. rsc.org Another green approach involves heating in an aqueous medium without any added catalyst or organic solvent, offering a highly chemoselective and environmentally friendly option. researchgate.net The use of catalysts like sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4) in water also presents a mild and efficient deprotection method. organic-chemistry.org

Catalyst/MethodApplicationAdvantages
Zirconium tetrachloride (ZrCl4)FormationHigh efficiency, chemoselectivity, mild conditions organic-chemistry.org
Solid Acid Catalysts (e.g., Zeolites)FormationReusability, ease of separation, sustainability google.com
Photo-organocatalystsFormationMild, neutral conditions, high functional group tolerance rsc.orgorganic-chemistry.org
Electrochemical AssistanceDeprotectionNeutral conditions, avoids harsh acids rsc.org
Aqueous Heating (Catalyst-free)DeprotectionEnvironmentally friendly, high chemoselectivity researchgate.net
NaBArF4 in WaterDeprotectionMild conditions, high efficiency organic-chemistry.org

Integration into Flow Chemistry and Continuous Manufacturing Processes for Scalable Synthesis

The principles of flow chemistry and continuous manufacturing are revolutionizing the production of fine chemicals and pharmaceuticals by offering enhanced safety, efficiency, and scalability. patheon.com The synthesis of this compound is a prime candidate for adaptation to these modern manufacturing platforms.

Continuous flow processes allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. acs.org The use of packed-bed reactors containing solid acid catalysts could enable the continuous production of the dioxepane, with the product stream being collected while the catalyst remains in the reactor. This approach has been successfully applied to the synthesis of other cyclic acetals. google.com

The benefits of integrating the synthesis of this dioxepane into a continuous manufacturing process include:

Enhanced Safety: Smaller reaction volumes minimize the risks associated with handling reactive intermediates.

Improved Efficiency: Reduced reaction times and the elimination of batch-to-batch variations lead to higher throughput.

Scalability: Scaling up production is achieved by running the flow reactor for longer periods, rather than using larger and more hazardous batch reactors. google.com

The development of a continuous flow process for the synthesis of this compound would be a significant step towards its large-scale availability for various applications.

Exploration of Bio-Inspired or Biocatalytic Transformations Involving Dioxepane Scaffolds

Nature provides a vast inspiration for the development of novel and efficient chemical transformations. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. nih.gov

Enzymatic Synthesis and Resolution:

Lipases are a class of enzymes that have shown remarkable versatility in organic synthesis. researchgate.net While they are known for catalyzing the hydrolysis of esters, they can also be employed in non-aqueous media to catalyze the formation of esters and other functional groups. nih.govresearchgate.net Research into the use of lipases for the enantioselective acylation of diols could be applied to the precursors of this compound, potentially leading to the synthesis of enantiomerically pure forms of the compound. nih.govresearchgate.netrsc.org This is particularly relevant if the chirality of the dioxepane ring influences its biological activity or material properties.

Furthermore, enzymes like glycerol (B35011) dehydrogenase have been used for the stereoselective synthesis of chiral diols, which are key precursors for cyclic ketals. harvard.edu Exploring the substrate scope of such enzymes could reveal a biocatalytic route to the 1,4-diol required for the synthesis of the target dioxepane.

Naphthalene-Metabolizing Enzymes:

Naphthalene (B1677914) 1,2-dioxygenase is an enzyme that catalyzes the dihydroxylation of naphthalene and related aromatic compounds. nih.gov While this enzyme typically produces cis-dihydrodiols, its broad substrate specificity and ability to perform other oxidative reactions, such as monohydroxylation and O-dealkylation, make it an intriguing candidate for future research. nih.gov It is conceivable that engineered versions of this or related enzymes could be developed to act on naphthalene derivatives, potentially leading to novel bio-inspired transformations of the this compound scaffold.

Biocatalytic ApproachPotential ApplicationKey Advantage
Lipase-catalyzed resolutionSynthesis of enantiomerically pure precursorsHigh enantioselectivity under mild conditions nih.govresearchgate.net
Dehydrogenase-catalyzed synthesisStereoselective production of diol precursorsAccess to chiral building blocks harvard.edu
Naphthalene dioxygenaseFunctionalization of the naphthalene ringPotential for novel, selective transformations nih.gov

Design of Hybrid Molecules Incorporating this compound for Specialized Applications

The concept of hybrid molecules, which combine two or more distinct chemical entities to achieve enhanced or novel functionalities, is a powerful strategy in medicinal chemistry and materials science. nih.govresearchgate.net The this compound scaffold possesses unique structural and electronic properties that make it an attractive component for such hybrid designs.

Medicinal Chemistry Applications:

The naphthalene moiety is a well-established pharmacophore found in numerous approved drugs. researchgate.netnih.gov By incorporating the this compound unit into a larger molecule, it may be possible to modulate properties such as solubility, metabolic stability, and bioavailability. The dioxepane ring itself can be designed to be cleavable under specific physiological conditions (e.g., the acidic environment of tumors), allowing for the targeted release of an active pharmaceutical ingredient. Functionalized 2-methylene-1,3-dioxepane (B1205776) has been explored as a platform for constructing biodegradable polymeric prodrugs for intracellular drug delivery. rsc.orgresearchgate.net

Materials Science Applications:

In materials science, the rigid and planar naphthalene group can influence the packing and electronic properties of polymers and other materials. rsc.org The this compound unit could be incorporated as a monomer into polyesters or other polymers. The dioxepane linkage could introduce a degree of degradability into the polymer backbone, making it suitable for applications such as biodegradable plastics or controlled-release systems. The oxepane (B1206615) motif is a key structural element in various biologically relevant natural products, and synthetic advancements in this area are of significant interest. rsc.org

The design of hybrid molecules offers a vast and largely unexplored landscape for the application of this compound, with the potential to create novel therapeutics, advanced materials, and functional chemical systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.